An In-Depth Technical Guide to 4-(4H-1,2,4-triazol-4-yl)phenol (CAS: 98581-86-3)
An In-Depth Technical Guide to 4-(4H-1,2,4-triazol-4-yl)phenol (CAS: 98581-86-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry.
Core Physicochemical Properties
4-(4H-1,2,4-triazol-4-yl)phenol is a small molecule featuring a phenol group attached to a 1,2,4-triazole ring. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 98581-86-3 | [1] |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| IUPAC Name | 4-(4H-1,2,4-triazol-4-yl)phenol | [1] |
| Canonical SMILES | C1=CC(=CC=C1N2C=NN=C2)O | [1] |
| InChI Key | RIBPDWQKLGLSLS-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
A documented method for the synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol involves a hydrothermal reaction.[2]
Experimental Protocol: Hydrothermal Synthesis[2]
Materials:
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p-Aminophenol
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Diformylhydrazine
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Dimethylformamide (DMF)
Procedure:
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Combine equimolar amounts of p-aminophenol and diformylhydrazine in dimethylformamide (DMF).
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Seal the reaction mixture in a suitable vessel for hydrothermal synthesis.
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Heat the mixture under hydrothermal conditions to facilitate the cyclization reaction.
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After the reaction is complete, cool the vessel to room temperature.
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Isolate the product, 4-(4H-1,2,4-triazol-4-yl)phenol.
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The resulting compound can be further purified, and its crystal structure can be determined using techniques such as FT-IR spectroscopy, NMR, elemental analysis, and single-crystal X-ray diffraction.[2]
A similar hydrothermal method has been employed for the synthesis of the regioisomer, 2-(4H-1,2,4-triazol-4-yl)phenol, by reacting o-aminophenol with diformylhydrazine.[3]
Synthesis Workflow
Caption: Hydrothermal synthesis and characterization workflow.
Spectroscopic Data
Potential Biological Activities and Experimental Protocols
The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous therapeutic agents with a wide range of biological activities.[6] While specific biological data for 4-(4H-1,2,4-triazol-4-yl)phenol is limited, the broader class of 1,2,4-triazole derivatives has demonstrated significant potential in several key areas.
Antimicrobial and Antifungal Activity
1,2,4-triazole derivatives are known for their potent antimicrobial and antifungal properties.[7]
Experimental Protocol: Agar Well Diffusion Method This method is a standard preliminary screening technique for antimicrobial activity.
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Prepare a solidified agar plate inoculated with a target microbial strain (e.g., Staphylococcus aureus for antibacterial testing or Candida albicans for antifungal testing).
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Create wells in the agar using a sterile borer.
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Add a solution of the test compound (4-(4H-1,2,4-triazol-4-yl)phenol dissolved in a suitable solvent like DMSO) to the wells.
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Include positive (a known antibiotic or antifungal) and negative (solvent alone) controls.
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Incubate the plates under appropriate conditions for microbial growth.
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Measure the diameter of the zone of inhibition around each well, which indicates the extent of antimicrobial activity.
Antioxidant Activity
The phenolic group in 4-(4H-1,2,4-triazol-4-yl)phenol suggests potential antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[8]
Experimental Protocol: DPPH Radical Scavenging Assay [8]
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Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
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Prepare various concentrations of the test compound.
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Mix the DPPH solution with the test compound solutions.
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Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
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A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). Ascorbic acid is often used as a standard reference.
Antioxidant Activity Logic
Caption: DPPH radical scavenging mechanism.
Anticancer Activity
Many 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[9] The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Assay
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Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
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Incubate the plate to allow viable cells to metabolize the MTT into a purple formazan product.
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Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Measure the absorbance of the solution at a specific wavelength (around 570 nm).
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The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and the IC₅₀ value.
Signaling Pathways
While no specific signaling pathways have been elucidated for 4-(4H-1,2,4-triazol-4-yl)phenol, the biological activities of other triazole derivatives are known to be mediated through various mechanisms. For example, antifungal triazoles often target the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Anticancer triazoles may act through diverse pathways, including the inhibition of specific kinases or the induction of apoptosis. Further research is required to determine the precise mechanism of action for 4-(4H-1,2,4-triazol-4-yl)phenol.
Conclusion
4-(4H-1,2,4-triazol-4-yl)phenol is a readily synthesizable compound with a chemical scaffold that suggests a range of potential biological activities. The presence of both a phenol and a 1,2,4-triazole moiety makes it an attractive candidate for further investigation in drug discovery programs, particularly in the areas of antimicrobial, antioxidant, and anticancer research. The experimental protocols outlined in this guide provide a foundation for the biological evaluation of this and related compounds. Future studies should focus on obtaining detailed spectroscopic data and exploring its specific mechanisms of action to fully elucidate its therapeutic potential.
References
- 1. 4-(4H-1,2,4-Triazol-4-yl)phenol | C8H7N3O | CID 25239502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of crystal structure of 4-(4H-1,2,4-Triazol-4-yl) phenol prepared by hydrothermal method [ijcm.du.ac.ir]
- 3. 2-(4H-1,2,4-Triazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
